molecular formula C13H17N3O3 B5534506 (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B5534506
M. Wt: 263.29 g/mol
InChI Key: GOYMFLDMEUPCBZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a nitro group and a piperazine ring in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-methyl-4-nitrobenzoyl chloride with 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens like chlorine or bromine for halogenation.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: (3-Methyl-4-aminophenyl)(4-methylpiperazin-1-yl)methanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-Methyl-4-nitrobenzoic acid and 4-methylpiperazine.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Studies may focus on its potential as an antimicrobial, anticancer, or neuroactive agent.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)(4-methylpiperazin-1-yl)methanone: Lacks the nitro group, which may result in different chemical and biological properties.

    (3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone: Lacks the methyl group on the aromatic ring, which may affect its reactivity and interactions.

    (3-Methyl-4-nitrophenyl)(piperazin-1-yl)methanone: Lacks the methyl group on the piperazine ring, which may influence its binding affinity and selectivity.

Uniqueness

(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a nitro group and a methyl-substituted piperazine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYMFLDMEUPCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared from 3-methyl-4-nitrobenzoic acid and 1-methylpiperazine following the method used to prepare Intermediate 27. δH (DMSO-d6) 8.03 (d, J=8.3 Hz, 1H), 7.52 (d, J=1.9 Hz, 1H), 7.44 (dd, J8.4, 1.9 Hz, 1H), 3.66 (m, 2H), 3.26 (s, 2H), 2.53 (s, 3H), 2.37 (s, 2H), 2.25 (s, 2H), 2.19 (s, 3H).
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Intermediate 27
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Synthesis routes and methods II

Procedure details

3-Methyl-4-nitrobenzoic acid (5.525 mmol, 1.0 gram) was taken in a 25 mL two necked round bottom flask attached with a condenser, provided with a guard tube. To this, thionyl chloride (6.07 mmol, 0.735 gram) and 1,2-dichloroethane (5 mL) were added and the solution was refluxed for a period of 3 hours. This reaction mixture was added to another 100 mL flask, containing a solution of N-methylpiperazine (16.57 mmol, 1.66 grams) in 10 mL 1,2-dichloroethane, which is maintained at temperature below 5° C. The reaction mixture was then stirred for 0.5 hour at 25° C. After the completion of reaction, the reaction mixture was poured onto 50 mL water. 1,2-dichloroethane layer was separated, washed with water (2×10 mL), brine (10 mL) and dried over anhydrous sodium sulfate. The volatiles were removed under the reduced pressure to obtain thick syrupy mass. This thick syrupy mass was used for next step of reaction without purification.
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1 g
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two
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25 mL
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0.735 g
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5 mL
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1.66 g
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10 mL
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50 mL
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